molecular formula C13H9Cl2N3O B2816936 4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile CAS No. 1225383-63-0

4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile

Cat. No.: B2816936
CAS No.: 1225383-63-0
M. Wt: 294.14
InChI Key: IVIJQBJPKVPGJT-UHFFFAOYSA-N
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Description

4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile (CAS 1225383-63-0 ) is a vital chemical intermediate in pharmaceutical research and development. Its primary research application is in the synthesis of Etravirine (Intelence®) , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus (HIV-1) infection . This compound serves as a crucial precursor in the multi-step synthetic pathway of this complex antiretroviral drug . The compound is a solid with a molecular formula of C13H9Cl2N3O and a molecular weight of 294.14 g/mol . Researchers value this dichloropyrimidine derivative for its reactivity, which allows for further functionalization, particularly through nucleophilic aromatic substitution reactions . These reactions are essential for constructing the core structure of Etravirine, enabling researchers to study structure-activity relationships and develop efficient manufacturing processes for this important therapeutic agent . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(2,6-dichloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O/c1-7-3-9(6-16)4-8(2)12(7)19-11-5-10(14)17-13(15)18-11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIJQBJPKVPGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC(=NC(=N2)Cl)Cl)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile typically involves the reaction of 2,6-dichloropyrimidine with 3,5-dimethylbenzonitrile in the presence of a suitable base and solvent. One common method includes the use of potassium carbonate (K2CO3) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures, usually around 100-120°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets. The dichloropyrimidine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Amino Substituents: The dichloro and bromo-chloro analogs (e.g., 5a) exhibit higher reactivity in nucleophilic substitution due to electron-withdrawing halogens, enabling efficient coupling reactions (93% yield for 5a vs. 50% for amino-substituted 10) .
  • Aromatic Core Flexibility : Replacement of pyrimidine with pyridine (as in 4g) introduces fluorinated substituents, enhancing metabolic stability but requiring harsher reaction conditions (e.g., Pd/XPhos catalysis) .
  • Functional Group Additions : Acrylamide and piperidine moieties (e.g., 15a) improve solubility and target binding but complicate synthesis (yields drop to 44–64%) .

Palladium-Catalyzed Coupling

The target compound and its analogs are often synthesized via palladium-catalyzed reactions. For example:

  • Target Compound : Prepared via coupling of 4-hydroxy-3,5-dimethylbenzonitrile with 2,6-dichloropyrimidine using Cs2CO3 and Pd catalysts, achieving high yields (93%) .
  • Compound 10: Synthesized from 2-chloropyrimidine and 4-aminobenzonitrile under similar conditions but with lower yield (50%) due to steric hindrance from the amino group .

Nucleophilic Substitution

Halogenated pyrimidines (e.g., 5a) undergo efficient substitution with phenols or amines. Bromine at position 5 (5a) shows slower reactivity compared to chlorine, necessitating longer reaction times .

Physicochemical Properties

Compound Melting Point (°C) Solubility LogP (Predicted) Reference
Target Compound 126–128 Low in water 3.8
5a Not reported Moderate in DCM 4.1
4g 135–136 Low in EtOAc 3.5
15a 266–268 Low in DMF 4.9

Key Trends :

  • Halogenation : Dichloro and bromo substituents increase hydrophobicity (higher LogP), reducing aqueous solubility.
  • Amino Groups: Introduction of polar amino groups (e.g., 10) lowers LogP but may enhance binding to biological targets .

Biological Activity

4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile (CAS Number: 49757563) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H9Cl2N3O. The compound features a dichloropyrimidine moiety linked via an ether bond to a dimethylbenzonitrile structure. This unique combination suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of anticancer properties and antimicrobial effects. The following sections detail specific findings from recent studies.

Anticancer Activity

A study highlighted the compound's ability to induce cytotoxic effects on tumor cells. The mechanism of action appears to involve apoptosis and DNA damage in hypoxic environments typical of many tumors.

Key Findings:

  • Cell Lines Tested: Human lung adenocarcinoma (A549) and malignant melanoma (WM115).
  • Methods Used: WST-1 proliferation assays, caspase 3/7 apoptosis tests, and DNA destruction assays.
  • Results: The compound demonstrated significant cytotoxicity against both cell lines, with a notable increase in apoptotic cell death under hypoxic conditions .
Assay TypeA549 Cell Line IC50 (µM)WM115 Cell Line IC50 (µM)
WST-1 Proliferation15.7311.20
Caspase 3/7 ActivationPositivePositive

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against various bacterial strains. This aspect is particularly relevant in the context of increasing antibiotic resistance.

Key Findings:

  • Bacterial Strains Tested: Staphylococcus aureus, Escherichia coli.
  • Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 8 to 32 µg/mL against the tested strains.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Hypoxia-Inducible Factors (HIFs): The compound may interfere with HIF pathways, crucial for tumor survival under low oxygen conditions.
  • Induction of Apoptosis: Activation of caspases suggests that the compound triggers programmed cell death in cancer cells.
  • DNA Damage Response: The ability to cause DNA strand breaks further supports its role as a potential anticancer agent.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

  • Study on Tumor Growth Inhibition:
    • Model: Mice bearing A549 xenografts.
    • Outcome: Treatment with the compound resulted in a significant reduction in tumor volume compared to controls.
  • Synergistic Effects with Other Agents:
    • Combination therapy with established chemotherapeutics showed enhanced efficacy, indicating potential for use in combination regimens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, analogous compounds (e.g., 4g, 4h in ) were prepared using Pd(OAc)₂, XPhos ligand, and Cs₂CO₃ as a base in polar aprotic solvents like DMSO. Optimization involves adjusting catalyst loading (typically 2–5 mol%), reaction temperature (80–120°C), and solvent choice to improve yield. Post-reaction purification via column chromatography or recrystallization (e.g., using ethyl acetate) is critical for isolating the product .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and detecting coupling patterns. For example, aromatic protons in analogous compounds show distinct shifts in the δ 7.0–8.5 ppm range ( ).
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 369 [M-H]⁻ in ).
  • HPLC/UPLC : Used for purity assessment (e.g., retention time 1.47 minutes in ) and detecting impurities .

Q. How can researchers identify and quantify process-related impurities during synthesis?

  • Methodology : Stability-indicating UPLC methods ( ) are effective. For instance, impurities like 4-[5-Bromo-2-(4-cyanoanilino)-6-(4-cyano-2,6-dimethylphenoxy)-4-pyrimidinyl]oxy-3,5-dimethylbenzonitrile (m/z 565.42) can be separated using gradient elution and quantified via UV detection. HRMS and NMR further characterize impurity structures .

Advanced Research Questions

Q. How can discrepancies between theoretical and observed NMR chemical shifts be resolved?

  • Methodology : Overlapping signals (e.g., E/Z isomerism in compound 4h, ) require advanced techniques:

  • 2D NMR : COSY or NOESY experiments clarify spatial correlations.
  • Dynamic Effects : Investigate tautomerism or rotational barriers via variable-temperature NMR.
  • Computational Chemistry : Density Functional Theory (DFT) predicts shifts for comparison with experimental data .

Q. What strategies mitigate yield reduction during scale-up from milligram to gram quantities?

  • Methodology :

  • Continuous Flow Systems : Minimize exothermic side reactions.
  • Catalyst Recycling : Reduce Pd(OAc)₂ waste via immobilization on supports.
  • Process Analytics : Real-time monitoring (e.g., in situ IR spectroscopy) identifies bottlenecks. ’s patent process highlights scalable protocols for related compounds .

Q. How should structure-activity relationship (SAR) studies be designed to explore substituent effects on bioactivity?

  • Methodology :

  • Analog Synthesis : Modify the dichloropyrimidine or benzonitrile moieties (e.g., ’s pyridazine derivatives with ALK inhibitor activity).
  • Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays).
  • QSAR Modeling : Correlate electronic/steric parameters (Hammett σ, logP) with activity data .

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